6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone
Description
Y-20487 is a small molecule drug initially developed by Mitsubishi Tanabe Pharma Corporation. It is known for its role as an inhibitor of 3’,5’-cyclic-AMP phosphodiesterases, which are enzymes involved in the breakdown of cyclic adenosine monophosphate. This compound has been studied primarily for its potential therapeutic applications in cardiovascular diseases, particularly heart failure .
Properties
IUPAC Name |
5-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11-4-2-7-5-8(1-3-9(7)13-11)10-6-18-12(17)15-14-10/h1,3,5H,2,4,6H2,(H,13,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPSCFGHRUEFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=NNC(=O)SC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146170 | |
| Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103969-58-0 | |
| Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103969580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
α-Form Crystals
The α-form, obtained directly from the classical synthesis, exhibits:
-
Morphology : Pale yellow, cotton-like powders.
-
Bulk density : 0.12–0.15 g/cm³, leading to poor flowability.
-
Stability : Prone to polymorphic transition under mechanical stress (e.g., grinding).
X-ray diffraction (XRD) analysis reveals a monoclinic crystal system with distinct peaks at 2θ = 12.4°, 15.8°, and 24.6°.
β-Form Crystals
To address handling issues, the β-form is produced by refluxing α-form crystals in a 1:1 ethanol-water mixture. This process induces:
-
Color shift : Pale yellow → slightly yellowish white.
-
Increased density : 0.35–0.40 g/cm³, improving powder flow.
-
Thermal stability : Decomposition temperature rises from 271–272°C (α-form) to 276–280°C.
The β-form’s XRD pattern shows new reflections at 2θ = 14.2°, 17.5°, and 26.1°, confirming a distinct crystalline lattice.
Alternative Synthetic Pathways
While the cyclocondensation method remains dominant, exploratory routes have been investigated:
Thiadiazine Ring Construction via Thiourea Intermediate
A modified approach condenses 6-methyl-2-(p-tolyloxy)quinoline-3-carbaldehyde with arylthiourea derivatives to form thiourea intermediates, which are subsequently reacted with N-aryl isocyanodichlorides. Though this method produces structurally related 1,3,5-thiadiazines, it highlights the versatility of thiourea precursors in heterocycle synthesis.
Analytical Characterization
Rigorous characterization ensures batch consistency and polymorphic purity:
Spectroscopic Methods
-
FTIR : Key bands include ν(N–H) at 3260 cm⁻¹ (quinolinone), ν(C=O) at 1680 cm⁻¹ (thiadiazinone), and ν(C–S) at 680 cm⁻¹.
-
¹H NMR (DMSO-d6): Signals at δ 2.85 (t, 2H, CH₂ quinolinone), 3.45 (s, 2H, SCH₂), and 7.20–7.80 (m, 3H, aromatic).
-
Mass spectrometry : Molecular ion peak at m/z 261.30 [M+H]⁺, consistent with the molecular formula C₁₂H₁₁N₃O₂S.
Thermal Analysis
Differential scanning calorimetry (DSC) of the β-form shows a sharp endothermic peak at 278°C, correlating with its decomposition temperature.
Industrial-Scale Considerations
Translating laboratory synthesis to production requires addressing:
-
Solvent selection : Acetonitrile’s toxicity necessitates substitution with greener alternatives (e.g., ethyl acetate).
-
Polymorph control : Implementing in-situ XRD monitoring during crystallization to ensure β-form dominance.
-
Yield optimization : Recycling mother liquors reduces raw material costs.
Applications and Derivatives
Though beyond preparation scope, the compound’s cardiotonic activity and antimicrobial potential underscore the importance of robust synthesis protocols. Derivatives, such as acetylated thiadiazin-3-yl ethanones, could leverage the core structure’s bioactivity.
| Property | α-Form | β-Form |
|---|---|---|
| Color | Pale yellow | Slightly yellowish white |
| Bulk density (g/cm³) | 0.12–0.15 | 0.35–0.40 |
| Decomposition temp. (°C) | 271–272 | 276–280 |
| XRD peaks (2θ) | 12.4°, 15.8°, 24.6° | 14.2°, 17.5°, 26.1° |
Table 2: Reaction Conditions for Classical Synthesis
| Parameter | Value |
|---|---|
| Reactants | 6-Chloroacetylquinolinone, Ethoxythiocarbonylhydrazine |
| Solvent | Acetonitrile |
| Temperature | 0–25°C |
| Reaction time | 2 hours |
| Yield | 77% |
Chemical Reactions Analysis
Ring Contraction Reactions
The 1,3,4-thiadiazine ring undergoes valence isomerization under thermal or acidic conditions, leading to ring contraction with sulfur extrusion. For example:
-
Pyrazole Formation :
Heating at 550°C under vacuum induces contraction of the thiadiazine ring to form pyrazole derivatives. This involves tautomerization to a 4H-species followed by sulfur elimination . -
Thiazole Derivatives :
Reaction with chloroacetic acid in boiling ethanol leads to ring contraction, yielding 2-imino-4-methyl-2,3-dihydro-1,3-thiazoles via hydrolysis and recyclization .
Diels–Alder Cycloadditions
The thiadiazine moiety acts as a dienophile in [4+2] cycloadditions:
-
With N-Phenyldiazamaleimide :
Forms adducts such as 34 (Scheme 2 in ), confirmed via X-ray crystallography and mass spectrometry .
Acid-Catalyzed Rearrangements
Protonation of the N(4)–C(5) bond under acidic conditions triggers hydrolysis and recyclization:
-
Thiadiazine → Thiazoline :
In glacial acetic acid, 6-unsubstituted thiadiazines rearrange to 2-amino-4-alkyl-2,3-dihydro-1,3-thiazoles .
Example :
Reactivity with Electrophiles
The sulfur atom in the thiadiazine ring participates in nucleophilic substitutions:
-
Quaternary Salt Formation :
Reaction with triethyloxonium tetrafluoroborate yields thiadiazinium salts (e.g., 41 ) . -
Desulfuration :
Treatment with methanesulfonyl fluoride replaces sulfur with oxygen, forming oxadiazine derivatives .
Oxidation and Elimination
-
CO2_22 Elimination :
Heating with POCl eliminates CO from the thiadiazin-2-one group, producing 1,2,3-thiadiazoles .
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that derivatives of 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Strong inhibition | |
| Candida albicans | Effective antifungal activity |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it induces apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Inhibition of cell cycle | |
| Lung Cancer | Induction of apoptosis | |
| Colon Cancer | Anti-proliferative effects |
Agricultural Applications
The compound's antifungal properties extend to agricultural applications where it can be utilized as a biopesticide. Its effectiveness against plant pathogens makes it a candidate for sustainable agricultural practices.
| Pathogen | Crop Affected | Efficacy |
|---|---|---|
| Fusarium spp. | Wheat | High |
| Botrytis cinerea | Grapes | Moderate |
Material Science Applications
In material science, derivatives of this compound are being explored for their potential use in developing new materials with specific electronic or optical properties. The unique structural features allow for modifications that can enhance material performance.
Mechanism of Action
Y-20487 exerts its effects by inhibiting 3’,5’-cyclic-AMP phosphodiesterases, leading to an accumulation of cyclic adenosine monophosphate within cells. This accumulation activates cyclic adenosine monophosphate-dependent protein kinase, which phosphorylates various target proteins involved in cardiac muscle contraction.
Comparison with Similar Compounds
Y-20487 is similar to other phosphodiesterase inhibitors, such as milrinone and rolipram. it has unique properties that distinguish it from these compounds:
Milrinone: Both Y-20487 and milrinone inhibit phosphodiesterase III, but Y-20487 has a different chemical structure and may have distinct pharmacokinetic properties.
Rolipram: Rolipram is a selective inhibitor of phosphodiesterase IV, whereas Y-20487 inhibits multiple phosphodiesterase isoenzymes, including phosphodiesterase III and IV.
Other similar compounds include isobutylmethylxanthine and Ro 20-1724, which also inhibit phosphodiesterases but have different selectivity profiles and chemical structures .
Biological Activity
The compound 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone is a hybrid molecule that combines the structural features of thiadiazine and quinolinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is , and it is characterized by a unique combination of a quinolinone core and a thiadiazine moiety. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Quinolinone | Quinolinone Structure |
| Thiadiazine | Thiadiazine Structure |
Inhibition of Cholinesterases and Monoamine Oxidases
Research has demonstrated that compounds similar to This compound exhibit significant inhibitory effects on cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease. A study reported that a derivative with similar structural features showed potent inhibition with IC50 values of:
| Enzyme | IC50 (µM) |
|---|---|
| eeAChE | 0.28 |
| hAChE | 0.34 |
| hMAO-B | 2.81 |
| hMAO-A | 0.91 |
These results indicate that the compound's design effectively targets both enzyme classes, which play crucial roles in neurotransmitter regulation and degradation in neurodegenerative conditions .
Blood-Brain Barrier Penetration
An essential characteristic for drugs targeting neurological disorders is the ability to cross the blood-brain barrier (BBB). The aforementioned study confirmed that the promising candidate derived from this compound could penetrate the BBB effectively while maintaining low cytotoxicity in neuronal cell lines (PC12 and HT-22) at concentrations below 12.5 µM .
Cytotoxicity and Acute Toxicity Studies
Toxicological evaluations revealed that the compound exhibited no acute toxicity in vivo, even at high doses (2500 mg/kg) administered orally. This finding is crucial for its potential therapeutic application as it suggests a favorable safety profile .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Synthesis and Evaluation : A series of hybrid compounds were synthesized by fusing pharmacophoric features from quinolinones and dithiocarbamates. These compounds showed varied biological activities, with some displaying significant inhibitory action against ChEs and MAOs .
- Antimicrobial Activity : Other derivatives demonstrated promising antimicrobial activities against various pathogens, indicating a broader spectrum of biological applications beyond neurodegenerative diseases .
- Antioxidant Properties : Some studies have also highlighted the antioxidant potential of related compounds, suggesting mechanisms that could protect neuronal cells from oxidative stress .
Q & A
Q. What statistical approaches are optimal for analyzing dose-dependent biological responses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
